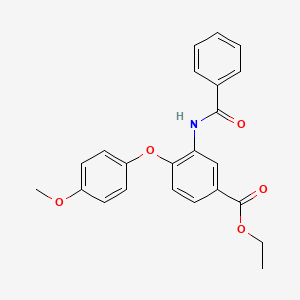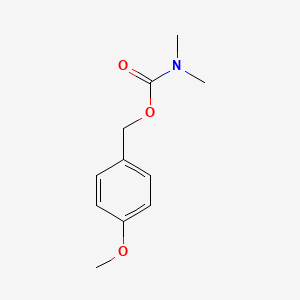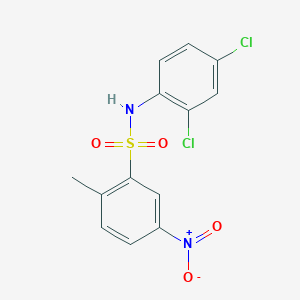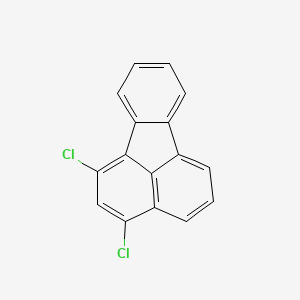
1,3-Dichlorofluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichlorofluoranthene is a chlorinated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of two chlorine atoms attached to the fluoranthene structure. Chlorinated PAHs, including this compound, are of significant interest due to their environmental persistence and potential health impacts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichlorofluoranthene can be synthesized through the chlorination of fluoranthene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the fluoranthene molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions to ensure high yield and purity of the product. The use of tubular reactors for diazotization reactions has been reported to improve the stability and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichlorofluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield chlorinated quinones, while reduction can produce partially or fully dechlorinated fluoranthene derivatives .
Applications De Recherche Scientifique
1,3-Dichlorofluoranthene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Dichlorofluoranthene involves its interaction with biological molecules, leading to various biochemical effects. It can bind to DNA and proteins, causing mutations and disrupting cellular functions. The compound’s chlorinated structure enhances its ability to interact with cellular components, leading to increased toxicity compared to non-chlorinated PAHs .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dichlorofluoranthene
- 3,8-Dichlorofluoranthene
- 5,7-Dichlorofluoranthene
- 1,3-Dichloropyrene
- 1,6-Dichloropyrene
Uniqueness
1,3-Dichlorofluoranthene is unique due to its specific substitution pattern, which influences its chemical reactivity and environmental behavior. Compared to other chlorinated fluoranthenes, it exhibits distinct physical and chemical properties, making it a valuable compound for specific research applications .
Propriétés
Numéro CAS |
82520-76-1 |
|---|---|
Formule moléculaire |
C16H8Cl2 |
Poids moléculaire |
271.1 g/mol |
Nom IUPAC |
1,3-dichlorofluoranthene |
InChI |
InChI=1S/C16H8Cl2/c17-13-8-14(18)16-11-5-2-1-4-9(11)10-6-3-7-12(13)15(10)16/h1-8H |
Clé InChI |
IDZCBMITAPKIMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)

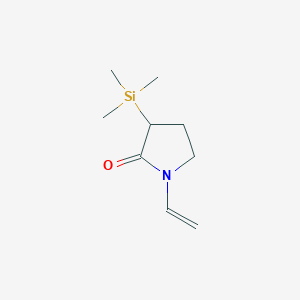
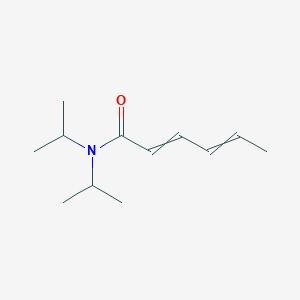
![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
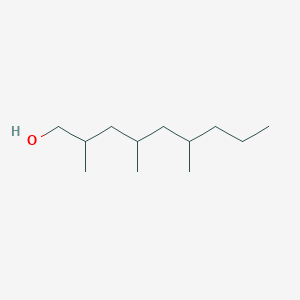
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
